

Frax597: A Technical Guide to ATP-Competitive Inhibition of p21-Activated Kinases

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This document provides an in-depth technical overview of **Frax597**, a potent and selective small-molecule inhibitor of Group I p21-activated kinases (PAKs). It details the compound's mechanism of action, inhibitory potency, and effects in both in vitro and in vivo models, supported by comprehensive data tables, detailed experimental protocols, and visualizations of key biological and experimental processes.

Introduction: p21-Activated Kinases (PAKs) and Frax597

The p21-activated kinases (PAKs) are a family of serine/threonine kinases that serve as crucial effectors for the Rho family of small GTPases, particularly Rac and Cdc42.[1] These kinases are central regulators of fundamental cellular activities, including cytoskeletal dynamics, cell motility, survival, and proliferation. The PAK family is divided into two main groups based on sequence and structural homology: Group I (PAK1, PAK2, and PAK3) and Group II (PAK4, PAK5, and PAK6).[1][2]

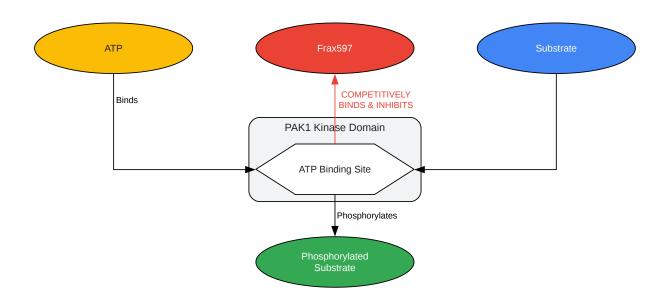
Group I PAKs are implicated in various oncogenic signaling pathways, making them attractive therapeutic targets for cancers such as Neurofibromatosis Type 2 (NF2), pancreatic cancer, and breast cancer.[1][3][4] **Frax597** is a small-molecule pyridopyrimidinone identified through high-throughput screening as a potent, orally available, ATP-competitive inhibitor of Group I



PAKs.[3][5] Its mechanism of action and demonstrated anti-tumor activity position it as a critical tool for preclinical research and potential therapeutic development.[3][5]

Mechanism of ATP-Competitive Inhibition

Frax597 functions by directly competing with ATP for binding within the active site of the kinase domain of Group I PAKs.[1] Crystallographic studies of the Frax597/PAK1 complex reveal that the inhibitor occupies the ATP-binding pocket. A key feature contributing to its high potency and selectivity is a phenyl ring that passes the "gatekeeper" residue and positions a thiazole group into a back cavity of the ATP-binding site, a feature not commonly targeted by kinase inhibitors. [3][5] This mode of binding physically obstructs ATP from entering the active site, thereby preventing the phosphorylation of downstream substrates and inhibiting the kinase's biological function.

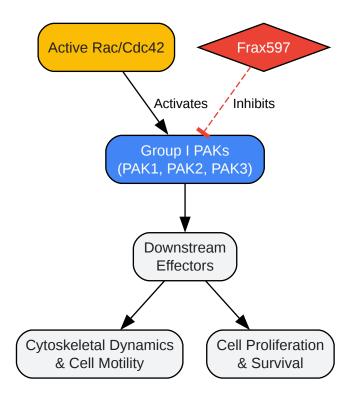


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Caption: ATP-Competitive Inhibition of PAK1 by Frax597.



The following diagram illustrates the canonical signaling pathway for Group I PAKs and highlights the point of inhibition by **Frax597**.



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Caption: Group I PAK Signaling Pathway and Frax597 Inhibition.

Quantitative Data

The inhibitory activity and selectivity of **Frax597** have been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Frax597 Kinase Inhibition Profile

This table displays the biochemical potency (IC₅₀) of **Frax597** against Group I PAKs and its selectivity over the Group II member, PAK4. Additional data shows its inhibitory activity against other kinases at a fixed concentration.



Kinase Target	Туре	IC50 (nM)	% Inhibition @ 100 nM	Reference
PAK1	Group I PAK	8	82%	[5][6]
PAK2	Group I PAK	13	93%	[5][6]
PAK3	Group I PAK	19	-	[5][6]
PAK4	Group II PAK	>10,000	0%	[5][6]
CSF1R	Tyrosine Kinase	-	91%	[6]
YES1	Tyrosine Kinase	-	87%	[6]
TEK (Tie2)	Tyrosine Kinase	-	87%	[6]
RET	Tyrosine Kinase	-	82%	[6]
				,

IC50 values were

determined using

a Z'-LYTE®

biochemical

assay.

Table 2: Frax597 Cellular Proliferation Inhibition

This table summarizes the anti-proliferative effects of Frax597 in different cancer cell lines.

Cell Line	Cancer Type	Parameter	Value (µM)	Reference
Nf2-null SC4	Schwannoma	Proliferation Inhibition	1.0	[5][6]
KT21-MG1	Malignant Meningioma	EC50	0.4	[6][7]
Ben-Men1	Benign Meningioma	EC50	3.0	[6]

Table 3: Frax597 In Vivo Anti-Tumor Efficacy



This table presents the results from a preclinical study evaluating the anti-tumor activity of **Frax597**.

Animal Model	Tumor Type	Dosage	Duration	Outcome	Reference
Orthotopic Mouse Model (Nf2-null Schwann cells)	Schwannoma	Not specified	14 Days	Tumor Weight Reduction: Frax597: 0.55 g. Control: 1.87 g(p = 0.0001)	[5][8]
NOD/SCID Mice (Nf2-/- SC4 Schwann cells)	Schwannoma	100 mg/kg/day, p.o.	-	Significant tumor growth inhibition	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize **Frax597**.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

This fluorescence resonance energy transfer (FRET)-based assay measures the ATP-competitive activity of an inhibitor against a purified kinase.[1]

Objective: To determine the IC₅₀ value of **Frax597** against PAK isoforms.

Materials:

- Recombinant human PAK1 (or other PAK isoforms)
- Z'-LYTE™ Kinase Assay Kit (including peptide substrate and development reagents)



- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- Frax597 stock solution in DMSO
- 384-well assay plates

Procedure:

- Inhibitor Dilution: Prepare a serial dilution of Frax597 in DMSO. Further dilute these concentrations in Assay Buffer to achieve the final desired concentrations.
- Plate Setup: To a 384-well plate, add 2.5 μL of the diluted Frax597 or DMSO (for vehicle control).
- Kinase Addition: Prepare a solution of the recombinant PAK enzyme in Assay Buffer and add 5 μL to each well.
- Pre-incubation: Gently mix and pre-incubate the plate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.
- Reaction Initiation: Initiate the kinase reaction by adding 2.5 μL of the Substrate/ATP mix to each well.
- Incubation: Incubate the plate for 60 minutes at room temperature.
- Development: Stop the reaction by adding 5 μL of the Z'-LYTE™ Development Reagent.
- Detection: Incubate for an additional 60 minutes at room temperature to allow the development reaction to proceed. Measure the fluorescence using a suitable plate reader.
- Data Analysis: Calculate the percentage of inhibition for each **Frax597** concentration relative to controls and plot the data to determine the IC₅₀ value.



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Caption: Workflow for Z'-LYTE™ In Vitro Kinase Assay.

Cell Proliferation Assay (Cell Counting)

This method directly assesses the effect of **Frax597** on the proliferation of cultured cancer cells over time.[6]

Objective: To measure the anti-proliferative effect of **Frax597** on Nf2-null Schwann cells.

Materials:

- Nf2-null SC4 Schwann cells
- Complete cell culture medium
- Frax597 at desired concentration (e.g., 1 μM)
- 12-well cell culture plates
- Trypsin-EDTA
- Coulter counter or hemocytometer

Procedure:

- Cell Seeding: Plate 30,000 SC4 cells per well in triplicate into 12-well plates and allow them to adhere overnight.
- Treatment: The next day (Day 0), replace the medium with fresh medium containing either
 Frax597 (1 μM) or DMSO as a vehicle control.
- Daily Maintenance: Replace the medium with fresh treatment or control medium daily for the duration of the experiment (e.g., 4 days).
- Cell Counting: At designated time points (e.g., Day 1, 2, 3, 4), trypsinize the cells from one set of triplicate wells for each condition.
- Analysis: Count the total number of cells for each well using a Coulter counter. Plot the average cell number against time to generate growth curves for both treated and control



groups.

Orthotopic Schwannoma Mouse Model

This in vivo model recapitulates the tumor microenvironment to assess the anti-tumor efficacy of Frax597.[5][8]

Objective: To determine if **Frax597** can inhibit schwannoma tumor growth in vivo.

Materials:

- Immunocompromised mice (e.g., NOD/SCID)
- Luciferase-tagged Nf2-null schwannoma cells
- Surgical equipment for injection
- Frax597 formulation for oral gavage
- · Bioluminescence imaging (BLI) system

Procedure:

- Tumor Cell Implantation: Surgically inject luciferase-tagged Nf2-null schwannoma cells into a myelinated nerve (e.g., sciatic nerve) of the mice.
- Tumor Growth Monitoring: Allow tumors to establish. Monitor tumor progression noninvasively twice weekly using a BLI system to measure the total flux (photons/second).
- Treatment Initiation: Once tumors reach a predetermined size, randomize the animals into treatment and control cohorts.
- Drug Administration: Administer Frax597 (e.g., 100 mg/kg/day) or vehicle control via oral gavage daily for the study duration (e.g., 14 days).
- Endpoint Analysis: At the end of the treatment period, perform a final BLI reading. Euthanize the animals, and surgically excise the tumors.



 Data Collection: Record the final weight of each excised tumor. Compare the average tumor weights and BLI flux readings between the Frax597-treated and control groups to determine efficacy.

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